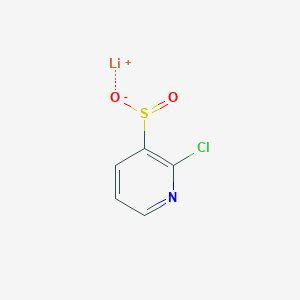

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, also known as ANSA, is a sulfonamide derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. ANSA has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

Scientific Research Applications

Synthesis of Indolinones

Resin-bound intermediates prepared from 2-nitrobenzenesulfonyl chlorides, including structures related to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, have been utilized to synthesize 3-alkyl-3-(alkylamino)indolin-2-ones. A crucial step in this synthesis involves the base-mediated C-arylation of 2-nitrobenzenesulfonamides. This process facilitates the formation of a quaternary carbon, which upon reduction and cyclization yields 3,3-disubstituted indolinones. The method stands out for its use of commercially available materials and mild reaction conditions, leading to good yields despite the epimerization at the quaternary carbon center (Giménez-Navarro et al., 2015).

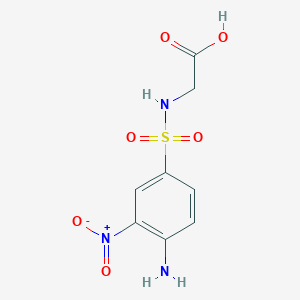

Glycosylation of Nitrobenzenesulfonamides

Amino-acid-derived 2-nitrobenzenesulfonamides, akin to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, have been condensed with 2,3,4,6-tetra-O-acetyl-d-glucose under Mitsunobu conditions to afford fully protected glucosylamines. These compounds, upon deprotection, rearrange to form Amadori products. This novel route highlights the versatility of nitrobenzenesulfonamides in synthesizing complex biochemical structures with good overall yield (Turner et al., 1999).

Hydrogen Bond Studies

The study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are structurally related to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, has provided insight into the electronic behavior of intramolecular hydrogen bonds. These compounds have been synthesized and characterized, showing evidence of intra- and intermolecular hydrogen bonding through variable temperature NMR experiments. The research emphasizes the importance of hydrogen bonding in the stability and reactivity of sulfonamide derivatives (Romero & Margarita, 2008).

Synthesis of Amino Acid Carbohydrate Hybrids

Utilizing amino acid derived 2-nitrobenzenesulfonamides, similar to 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, in Mitsunobu reactions with saccharide and nucleoside derivatives has led to the creation of fully protected amino acid carbohydrate hybrids. These compounds open avenues for further exploration in the synthesis of biologically significant molecules and demonstrate the utility of nitrobenzenesulfonamides in complex organic synthesis (Turner et al., 2001).

properties

IUPAC Name |

2-[(4-amino-3-nitrophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4,9H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYLEFFLDNCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913794.png)

![methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2913796.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2913797.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2913798.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2913799.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2913802.png)

![4-[2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carbonyl]morpholine-3-carbonitrile](/img/structure/B2913804.png)

![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-(methylthio)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2913810.png)

![1'-Isobutyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2913813.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)